molecular formula C10H13BO4 B8365529 4-(4-Boronophenyl)butanoic acid

4-(4-Boronophenyl)butanoic acid

Cat. No. B8365529
M. Wt: 208.02 g/mol
InChI Key: GKUYDOVOSQZMKF-UHFFFAOYSA-N
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Patent
US07592331B2

Procedure details

2A (343 mg, 1.24 mmol) was added to a mixture of diethyl ether (10 mL) and NaOH (2 mL, 2 N). The reaction mixture was stirred at rt for 10 min. The ether layer was separated and then treated with an additional portion of NaOH for 5 min. The combined aqueous layers were washed with diethyl ether (2×) and acidified to pH 4 with hydrochloric acid (6 N). The resulting solid precipitate was collected by filtration to afford 2B contaminated with 2A (212 mg, 1:1 2B/2A, 43% yield based on content of 2B) as a beige solid.
Name
2A
Quantity
343 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
CC1(C)C[O:6][B:5]([C:8]2[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][CH2:16][C:17]([OH:19])=[O:18])=[CH:10][CH:9]=2)[O:4]C1.[OH-].[Na+]>C(OCC)C>[B:5]([C:8]1[CH:9]=[CH:10][C:11]([CH2:14][CH2:15][CH2:16][C:17]([OH:19])=[O:18])=[CH:12][CH:13]=1)([OH:6])[OH:4] |f:1.2|

Inputs

Step One
Name
2A
Quantity
343 mg
Type
reactant
Smiles
CC1(COB(OC1)C1=CC=C(C=C1)CCCC(=O)O)C
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ether layer was separated
ADDITION
Type
ADDITION
Details
treated with an additional portion of NaOH for 5 min
Duration
5 min
WASH
Type
WASH
Details
The combined aqueous layers were washed with diethyl ether (2×)
FILTRATION
Type
FILTRATION
Details
The resulting solid precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
B(O)(O)C1=CC=C(C=C1)CCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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